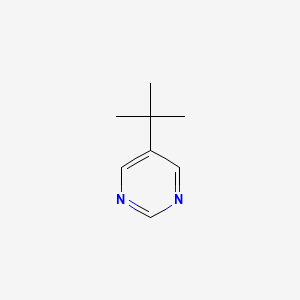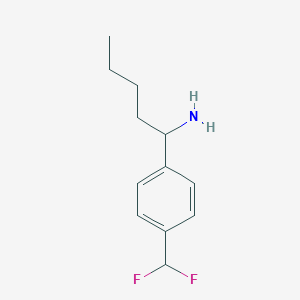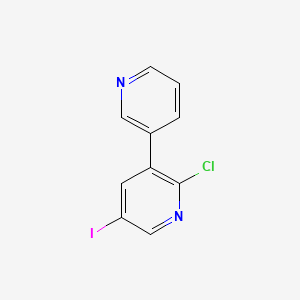
2-Chloro-5-iodo-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Chloro-5-iodo-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-5-iodo-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium on carbon are frequently used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly employed.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can have different functional groups attached to the pyridine rings, enhancing their chemical and physical properties.
科学研究应用
2-Chloro-5-iodo-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for metal catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-Chloro-5-iodo-3,3’-bipyridine involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the bipyridine structure allows for coordination with metal ions, which can modulate the compound’s activity in catalytic processes.
相似化合物的比较
Similar Compounds
2-Chloro-3-iodopyridine: Similar in structure but lacks the bipyridine framework.
5-Amino-2-chloro-3-iodopyridine:
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: The presence of a trifluoromethyl group significantly changes its reactivity and applications.
Uniqueness
2-Chloro-5-iodo-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and coordination with metal ions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
属性
分子式 |
C10H6ClIN2 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC 名称 |
2-chloro-5-iodo-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H |
InChI 键 |
ZVRLSNKMPLPIPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
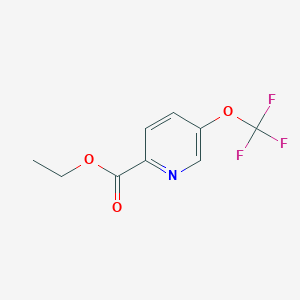

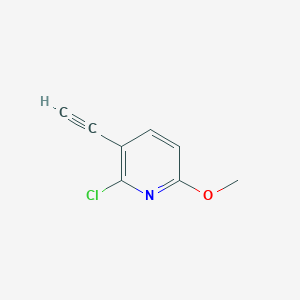

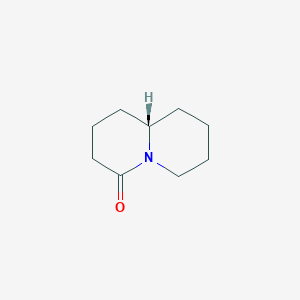
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
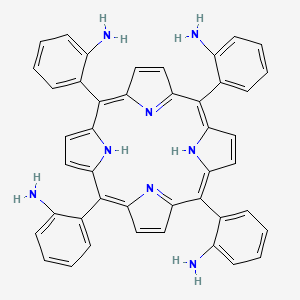


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
